molecular formula C13H23NO5 B2959067 Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate CAS No. 2490323-05-0

Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate

Cat. No.: B2959067
CAS No.: 2490323-05-0
M. Wt: 273.329
InChI Key: YXBNACQEJUJGSN-ZJUUUORDSA-N
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Description

Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate is a chiral spirocyclic carbamate derivative with the molecular formula C₁₃H₂₃NO₂ and a molecular weight of 219.31 g/mol . Its structure features a 1,8-dioxaspiro[4.5]decane core, where the spiro junction connects a tetrahydrofuran ring (1,8-dioxa) to a cyclohexane moiety. Key substituents include a hydroxyl group at the 4-position and a tert-butyl carbamate group attached to the nitrogen at the 3-position. The stereochemistry is defined as (3R,4S), which is critical for its conformational and biological properties. This compound is cataloged under the CAS number rac-tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate, indicating its racemic form in commercial availability .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBNACQEJUJGSN-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2(C1O)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC2([C@H]1O)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate typically involves several steps:

  • Formation of the spirocyclic core through intramolecular cyclization.

  • Protection of hydroxyl groups to ensure selective reactivity.

  • Introduction of the tert-butyl carbamate group via carbamoylation reactions under controlled conditions.

Industrial Production Methods: : Industrial production scales up these methods using batch or continuous flow reactors. Optimizing reaction conditions like temperature, solvent choice, and catalyst presence ensures high yield and purity. Green chemistry principles, such as using less toxic solvents or recyclable catalysts, may be applied to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate can undergo:

  • Oxidation: : Primarily affecting the hydroxyl group to form ketones or aldehydes.

  • Reduction: : Targeting the carbonyl or carbamate moieties.

  • Substitution: : At the tert-butyl carbamate group or the hydroxyl position.

Common Reagents and Conditions: : Common reagents include:

  • Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

  • Reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

  • Bases or acids for substitution reactions, depending on the desired functional group transformation.

Major Products:

Scientific Research Applications

Chemistry: : The spirocyclic structure of Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate makes it an interesting molecule for studying stereochemical effects and reaction mechanisms.

Biology: : The compound's structural elements are explored for bioactivity, including enzyme inhibition and receptor binding studies.

Medicine: : Researchers investigate its potential as a scaffold for developing new pharmaceuticals due to its stability and ability to modify pharmacokinetic properties.

Industry: : Its use extends to materials science for creating novel polymers or resins with specific properties, thanks to its robust spirocyclic framework.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic core can enhance binding affinity due to its rigid and unique three-dimensional shape. Additionally, the tert-butyl carbamate group can confer resistance to metabolic degradation, prolonging the compound's activity.

Comparison with Similar Compounds

Tert-butyl N-{7-oxa-1-azaspiro[4.5]decan-3-yl}carbamate (CAS: 2248258-11-7)

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.35 g/mol
  • Key Differences: Replaces the 1,8-dioxa system with a 7-oxa-1-aza spiro framework, introducing a nitrogen atom into the ring.

Tert-butyl (3-((tert-butyldimethylsilyl)oxy)propyl)(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)carbamate

  • Synthesis Yield : 62% via FCC purification .
  • Key Differences: Incorporates a cyano group at the 8-position and a silyl ether side chain. The cyano group enhances electrophilicity, while the silyl ether improves lipophilicity .

Piperidine/Pyrrolidine-Based Carbamates

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)

  • Molecular Formula: C₁₀H₁₉FNO₂
  • Molecular Weight : 204.26 g/mol
  • Key Differences : Features a piperidine ring with a fluoro substituent at the 4-position. The absence of a spiro system reduces conformational rigidity compared to the target compound .

tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate (CAS: 1932183-92-0)

  • Molecular Formula : C₁₀H₁₉FN₂O₂
  • Molecular Weight : 218.27 g/mol
  • Key Differences : Utilizes a pyrrolidine ring (5-membered) instead of a 6-membered spiro system. The smaller ring size and methylene spacer alter steric and electronic profiles .

Hydroxy-Substituted Carbamates

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)

  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Key Differences: Cyclopentane ring instead of spirodecane, reducing ring strain and altering solubility.

tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate (CAS: 1402566-32-8)

  • Key Differences : Contains a tetrahydropyran (oxan) ring with a hydroxymethyl group. The lack of a spiro system and presence of a hydroxymethyl side chain enhance hydrophilicity .

Stereochemical Variants

Several analogs highlight the importance of stereochemistry:

  • tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1228185-45-2) vs. tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9): Enantiomeric pairs with divergent biological activities due to spatial arrangement .
  • tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) vs. tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8): Diastereomers with distinct physicochemical properties .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Ring System Key Substituents Reference
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate rac-... C₁₃H₂₃NO₂ 219.31 1,8-dioxaspiro[4.5]decane 4-OH, tert-butyl carbamate
Tert-butyl N-{7-oxa-1-azaspiro[4.5]decan-3-yl}carbamate 2248258-11-7 C₁₃H₂₄N₂O₃ 256.35 7-oxa-1-azaspiro[4.5]decane tert-butyl carbamate
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 C₁₀H₁₉FNO₂ 204.26 Piperidine 4-F
tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate 1932183-92-0 C₁₀H₁₉FN₂O₂ 218.27 Pyrrolidine 4-F, methyl spacer

Biological Activity

Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H21N1O5
  • Molecular Weight : 243.31 g/mol
  • CAS Number : 2490323-05-0

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Preliminary studies suggest that it may exhibit neuroprotective properties by modulating inflammatory responses and oxidative stress in neuronal cells.

Biological Activity

  • Neuroprotective Effects :
    • In vitro studies indicate that the compound can protect astrocytes from amyloid beta (Aβ) induced toxicity. It reduces pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in neuroinflammation associated with neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity :
    • The compound has shown potential antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity may contribute to its neuroprotective effects .

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

In a study assessing the protective effects of this compound against Aβ toxicity in astrocytes:

  • Methodology : Astrocyte cultures were treated with Aβ 1-42 in the presence of varying concentrations of the compound.
  • Results : The compound significantly reduced cell death and inflammation markers compared to untreated controls.

Case Study 2: In Vivo Efficacy

An in vivo model using scopolamine-induced cognitive impairment was utilized to evaluate the efficacy of the compound:

  • Findings : While the compound exhibited some neuroprotective effects, its bioavailability in the brain was a limiting factor compared to established treatments like galantamine .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionReduces Aβ-induced astrocyte toxicity
Antioxidant ActivityMitigates oxidative stress
In Vivo EfficacyModerate effects on cognitive impairment

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